molecular formula C15H14N4O2S2 B2987320 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-93-2

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No. B2987320
M. Wt: 346.42
InChI Key: APYJTZXKGVJVBA-XFXZXTDPSA-N
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Description

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is a crucial part of many pharmaceuticals and they have a wide range of medicinal properties .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is generally characterized by the presence of a benzene ring fused to an imidazole ring. The exact structure of this compound would require more specific information or an X-ray crystallography analysis .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes to form new compounds . They can also participate in palladium-catalyzed oxidative annulation reactions .

Scientific Research Applications

  • Anticancer Potential : A study by Penthala et al. (2011) synthesized novel substituted analogs of this compound, evaluating their in vitro cytotoxicity against a panel of 60 human tumor cell lines. One of the analogs showed potent growth inhibition against melanoma and ovarian cancer cells, suggesting potential as an antitumor agent (Penthala, R. P., Yerramreddy, T. R., & Crooks, P., 2011).

  • Xanthine Oxidase Inhibition and Anti-inflammatory Activity : Smelcerovic et al. (2015) investigated the compound for inhibitory activity against xanthine oxidase and anti-inflammatory response. It demonstrated potent inhibitory effects against commercial xanthine oxidase and a significant anti-inflammatory response, indicating its potential in treating related disorders (Smelcerovic, Z., Veljković, A., Kocic, G., Yancheva, D., Petronijević, Ž., Anderluh, M., & Šmelcerović, A., 2015).

  • Aminomethylation Methodology : In a study by Mondal et al. (2017), aminomethylation of imidazopyridines with morpholine was conducted, which is applicable to the synthesis of compounds like (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one. This methodology is significant for creating aminomethylated derivatives under mild conditions (Mondal, S., Samanta, S., Singsardar, M., & Hajra, A., 2017).

  • Synthesis and Structural Optimization : A study by Kamila et al. (2011) involved the synthesis of functionally similar hydantoin derivatives, showcasing the importance of structural optimization for enhanced biological activities. This research contributes to the understanding of synthesizing and modifying similar compounds for potential therapeutic applications (Kamila, S., Ankati, H., & Biehl, E., 2011).

  • Antioxidant Activity : Zvezdanović et al. (2014) examined the antioxidant activity of similar compounds, revealing that they could be potential antioxidants due to their ability to inhibit lipid peroxidation. Such studies provide a basis for exploring the antioxidant potential of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (Zvezdanović, J., Daskalova, L., Yancheva, D., Cvetković, D., Marković, D., Anderluh, M., & Šmelcerović, A., 2014).

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, new potential biological activities, and the development of new drugs based on benzimidazole structures .

properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-morpholin-4-yl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-14-12(9-13-16-10-3-1-2-4-11(10)17-13)23-15(22)19(14)18-5-7-21-8-6-18/h1-4,9,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPENIXBONIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

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